![molecular formula C11H15NOS B2647961 N-(2-methyl-1-thiophen-2-ylpropyl)prop-2-enamide CAS No. 1153504-68-7](/img/structure/B2647961.png)
N-(2-methyl-1-thiophen-2-ylpropyl)prop-2-enamide
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Description
N-(2-methyl-1-thiophen-2-ylpropyl)prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into MPP+ (1-methyl-4-phenylpyridinium), a toxic compound that selectively targets dopaminergic neurons in the substantia nigra of the brain. This feature of MPTP has made it a valuable tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disorder.
Scientific Research Applications
Enhancer in Aqueous Bentonite Mud
This compound has been used as a property enhancer in aqueous bentonite mud . It’s been evaluated for its effectiveness in water-based drilling fluids. The presence of the rigid pyrrole ring in the compound provides thermal resistance and salt tolerance in their respective copolymer structures .
Thermal Stability in Drilling Fluids
The compound has shown to provide thermal stability in drilling fluids . It demonstrated greater fluid-loss reduction by providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C .
Application in Perovskite Solar Cells
The compound has been used in the development of perovskite solar cells . By introducing the compound into the perovskite precursor, it can effectively interact with shallow defects, thereby improving crystallinity and reducing lattice strain .
Ion Migration Inhibition
The compound has been used to inhibit ion migration, particularly Iodine ions, in perovskite solar cells . This helps to improve the long-term stability and performance of the devices .
Synthesis of New Nicotinamide Derivatives
The compound has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives were created by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
properties
IUPAC Name |
N-(2-methyl-1-thiophen-2-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-4-10(13)12-11(8(2)3)9-6-5-7-14-9/h4-8,11H,1H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXZPTUTTABFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CS1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-1-(2-thienyl)propyl]acrylamide |
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